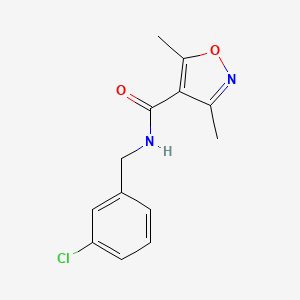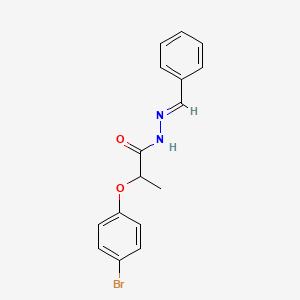![molecular formula C11H13N3O3 B5852527 N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as PFI-2, is a potent and selective inhibitor of the histone lysine methyltransferase SETD7. SETD7 is responsible for the monomethylation of histone H3 at lysine 4 (H3K4me1), a modification that is associated with gene activation. PFI-2 has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, making it a valuable tool for studying the role of SETD7 in various biological processes.
Wirkmechanismus
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits SETD7 by binding to the enzyme's active site and preventing the transfer of the methyl group from S-adenosylmethionine (SAM) to histone H3. This results in a decrease in H3K4me1 levels and altered gene expression.
Biochemical and Physiological Effects:
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of SETD7-mediated H3K4me1, altered gene expression, and decreased cell proliferation in cancer cells. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potency and selectivity for SETD7. This allows researchers to specifically target SETD7-mediated H3K4me1 without affecting other histone modifications or cellular processes. However, one limitation of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide is its potential off-target effects, as it may inhibit other enzymes that are structurally similar to SETD7.
Zukünftige Richtungen
There are several future directions for research involving N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the therapeutic potential of targeting SETD7 in cancer treatment. Additionally, N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the role of SETD7 in other biological processes, such as stem cell differentiation and development. Finally, the development of more potent and selective SETD7 inhibitors may lead to the identification of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the preparation of the tetrahydro-2-furanylcarbonyl chloride intermediate and the coupling of this intermediate with 3-pyridinecarboximidamide. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been used in various scientific research applications, particularly in the field of epigenetics. It has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, allowing researchers to study the role of SETD7 in gene regulation and other biological processes. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been used to investigate the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-10(8-3-1-5-13-7-8)14-17-11(15)9-4-2-6-16-9/h1,3,5,7,9H,2,4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZDXCVZUFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)



![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)


![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)

![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)